AChE-IN-43
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Overview
Description
AChE-IN-43 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-43 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-43 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include manganese(III) acetate for cyclization, and various nucleophiles for substitution reactions. The conditions often involve moderate temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against acetylcholinesterase .
Scientific Research Applications
AChE-IN-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies to understand the role of acetylcholinesterase in various biological processes.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mechanism of Action
AChE-IN-43 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the anionic and esteratic subsites of acetylcholinesterase, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that not only inhibits acetylcholinesterase but also modulates nicotinic receptors
Uniqueness
AChE-IN-43 is unique due to its specific structural features that allow for high binding affinity and selectivity towards acetylcholinesterase. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C36H45NO5 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
[(1S,4R,9R,10R,12R,13R,14S,18R)-5-methoxycarbonyl-5,9-dimethyl-17-oxo-20-propan-2-yl-14-pentacyclo[10.6.2.01,10.04,9.013,18]icos-19-enyl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C36H45NO5/c1-20(2)23-18-36-16-13-28-34(3,14-8-15-35(28,4)33(40)41-5)29(36)17-22(23)30-27(12-11-26(38)31(30)36)42-32(39)24-19-37-25-10-7-6-9-21(24)25/h6-7,9-10,18-20,22,27-31,37H,8,11-17H2,1-5H3/t22-,27-,28+,29+,30-,31+,34-,35?,36-/m0/s1 |
InChI Key |
WENJLUUTXAGDLO-AVUFLZLNSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)CC[C@@H]5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)CCC5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |
Origin of Product |
United States |
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